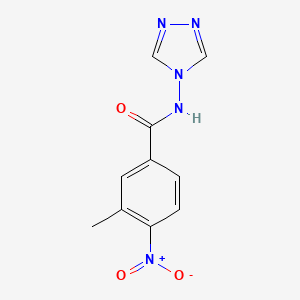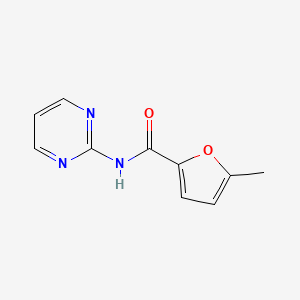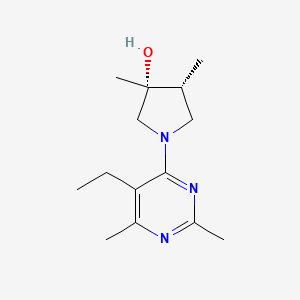
3-(2-methoxyethyl)-1-(1H-1,2,3-triazol-4-ylmethyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that may have significant biological or chemical utility, given its structural components such as the triazole ring and piperidine moiety. Triazole derivatives are known for their wide range of biological activities, and piperidine structures are often found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including protection-deprotection strategies, nucleophilic substitution, and cyclization reactions. For example, efficient synthesis strategies for piperidine derivatives have been developed, focusing on metal triflate-catalyzed diastereoselective nucleophilic substitution reactions (Okitsu, Suzuki, & Kobayashi, 2001). These methods underline the complexity and creativity required in synthesizing such compounds, providing a useful reference for the synthesis of the target compound.
Molecular Structure Analysis
Structural analysis of similar compounds, such as triazole and piperidine derivatives, often employs X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the molecular geometry, crystal packing, and electronic structure, crucial for understanding the compound's reactivity and properties (Shtabova et al., 2005).
Chemical Reactions and Properties
Triazole and piperidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution, alkylation, and cycloaddition. These reactions are influenced by the compound's functional groups, leading to a wide array of derivatives with diverse chemical properties. The reactivity of these compounds is often explored in the context of developing new pharmaceuticals or materials (Xu Liang, 2009).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-19-6-4-12(11(17)18)3-2-5-16(9-12)8-10-7-13-15-14-10/h7H,2-6,8-9H2,1H3,(H,17,18)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUWMEMLLSLTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=NNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-(1H-1,2,3-triazol-4-ylmethyl)-3-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5631882.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)
![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)

![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)




![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)


![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)